

4-Cyano-3,5-difluorophenylboronic acid solubility data

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Compound of Interest

Compound Name: 4-Cyano-3,5-difluorophenylboronic acid

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An In-depth Technical Guide on the Solubility of **4-Cyano-3,5-difluorophenylboronic acid**

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of **4-cyano-3,5-difluorophenylboronic acid**, a key building block in modern medicinal chemistry and organic synthesis. In the absence of extensive publicly available quantitative data, this document establishes a framework for understanding its solubility profile through an examination of its physicochemical properties and the behavior of analogous arylboronic acids. Detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility are presented, empowering researchers in drug development and process chemistry to generate reliable, application-specific data. The guide further explores the critical factors influencing solubility—including solvent choice, pH, temperature, and solid-state form—providing the causal reasoning behind experimental design and interpretation.

Introduction: The Strategic Importance of 4-Cyano-3,5-difluorophenylboronic acid

4-Cyano-3,5-difluorophenylboronic acid is a highly functionalized arylboronic acid of significant interest to the pharmaceutical and materials science sectors. Its structural features—a boronic acid moiety for versatile cross-coupling, and an electron-deficient phenyl ring

substituted with a cyano and two fluorine atoms—make it a valuable reagent for constructing complex molecules.[1][2] The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3] The specific substituents on the aromatic ring can modulate the electronic properties, metabolic stability, and binding interactions of a final active pharmaceutical ingredient (API).[1][4]

A thorough understanding of a compound's solubility is a non-negotiable prerequisite for its successful application.[5] For researchers and drug development professionals, solubility data governs critical decisions at every stage:

- Organic Synthesis: The choice of solvent directly impacts reaction kinetics, yield, and purification efficiency.[6]
- Drug Discovery: Aqueous solubility is a primary determinant of a drug candidate's absorption and bioavailability.[7][8]
- Formulation Development: Precise solubility values are essential for designing stable and effective dosage forms.[9]

This guide delivers an in-depth exploration of the solubility characteristics of **4-cyano-3,5-difluorophenylboronic acid**, providing both theoretical grounding and practical, step-by-step methodologies for its empirical determination.

Physicochemical Profile and Inferred Solubility

The molecular structure of **4-cyano-3,5-difluorophenylboronic acid** dictates its physical and chemical behavior.

Table 1: Physicochemical Properties of **4-Cyano-3,5-difluorophenylboronic acid**

Property	Value	Source(s)
CAS Number	861710-03-4	[10][11]
Molecular Formula	C ₇ H ₄ BF ₂ NO ₂	[10][11]
Molecular Weight	182.92 g/mol	[10][11]
Melting Point	>300°C	[11]
Boiling Point	344.1±52.0 °C (Predicted)	[11]

| Appearance | Solid / Crystalline Powder [[4] |

Structural Causality of Solubility:

- Boronic Acid Moiety (-B(OH)₂): This group is capable of acting as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents. However, boronic acids have a well-documented tendency to undergo dehydration to form cyclic anhydrides known as boroxines, which are less polar and can complicate solubility behavior.[12][13]
- Fluorine and Cyano Groups: These are strong electron-withdrawing groups that increase the polarity of the molecule and its potential for dipole-dipole interactions. This suggests that solubility might be favored in polar aprotic solvents.

Table 2: Qualitative Solubility Data

Solvent	Solubility	Source
Acetone	Slightly Soluble	[11]

| DMSO | Slightly Soluble [[11] |

While specific quantitative data is sparse, the solubility profile of the parent compound, phenylboronic acid, provides a useful baseline. Phenylboronic acid exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons. [6][14] Given the polar substituents on **4-cyano-3,5-difluorophenylboronic acid**, it is

reasonable to predict enhanced solubility in polar organic solvents compared to phenylboronic acid, while maintaining low solubility in non-polar hydrocarbon solvents.

Experimental Protocols for Solubility Determination

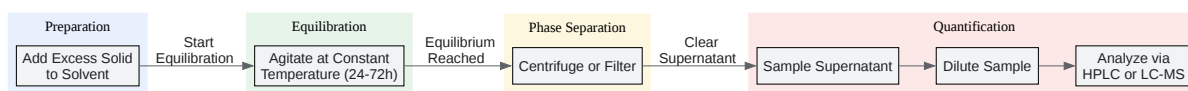
Generating accurate solubility data requires robust and validated experimental protocols. The choice between measuring thermodynamic or kinetic solubility depends on the application. Thermodynamic solubility represents the true equilibrium state and is crucial for formulation, while kinetic solubility is often more relevant for early drug discovery screening where high-throughput methods are employed.^{[5][9]}

Thermodynamic Solubility Determination (Shake-Flask Method)

The Shake-Flask method is the gold standard for determining equilibrium solubility.^[5] It measures the concentration of a compound in a saturated solution after a prolonged equilibration period with an excess of the solid material.

Protocol Steps:

- **Preparation:** Add an excess amount of solid **4-cyano-3,5-difluorophenylboronic acid** to a vial containing a known volume of the test solvent (e.g., water, buffer, organic solvent). The key is to ensure undissolved solid remains visible.
- **Equilibration:** Seal the vials tightly and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator. Equilibration time is critical; for crystalline compounds, this typically requires 24 to 72 hours to ensure the dissolution-precipitation equilibrium is reached.^[13]
- **Phase Separation:** After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. Centrifugation at high speed followed by careful collection of the supernatant is a reliable method. Filtration using a low-binding filter (e.g., PVDF) is also common.^[5]
- **Quantification:** Carefully take an aliquot of the clear supernatant, dilute it with a suitable solvent if necessary, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.^[9]



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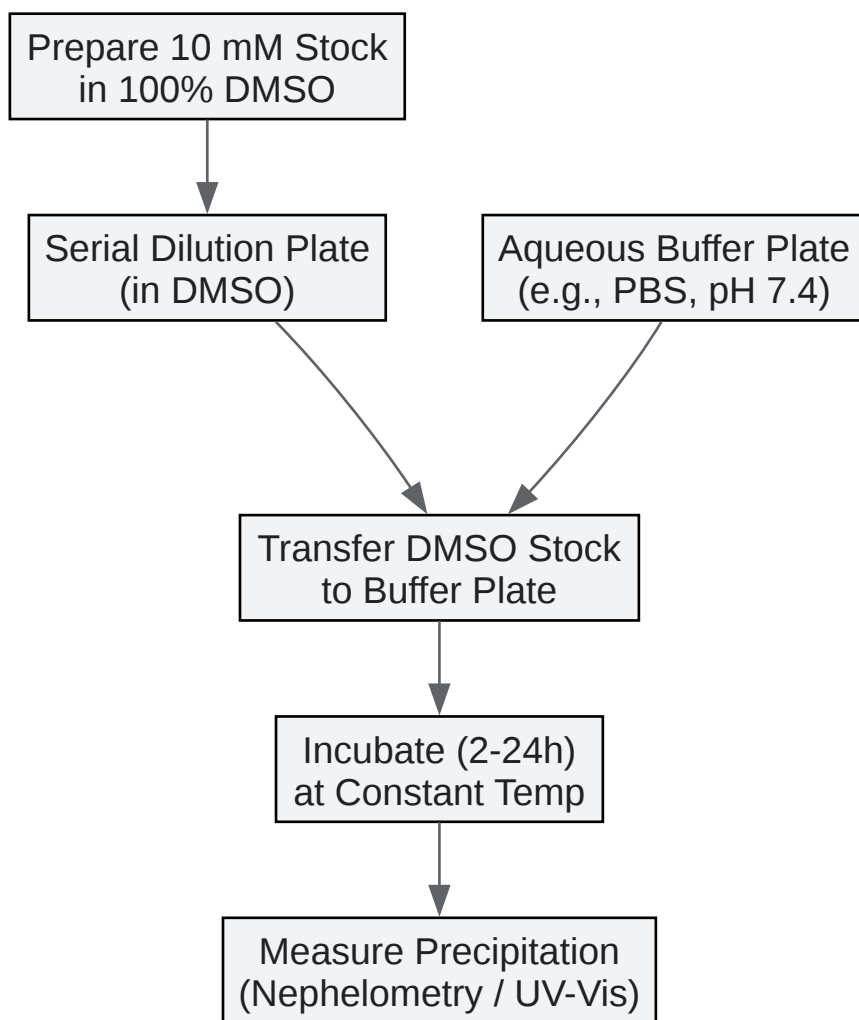
Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination (Microplate Method)

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a high-concentration stock, typically in DMSO. This method is high-throughput and mimics the conditions of many biological assays.^[13]

Protocol Steps:

- **Stock Solution:** Prepare a high-concentration stock solution of **4-cyano-3,5-difluorophenylboronic acid** in 100% DMSO (e.g., 10 mM).
- **Serial Dilution:** In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
- **Solvent Addition:** In a separate 96-well plate, add the aqueous buffer or solvent of interest (e.g., phosphate-buffered saline, pH 7.4).
- **Compound Transfer:** Transfer a small volume of the DMSO stock solutions into the corresponding wells of the aqueous plate (a final DMSO concentration of 1-2% is typical to minimize co-solvent effects).
- **Incubation & Detection:** Incubate the plate for a defined period (e.g., 2-24 hours) at a controlled temperature. The onset of precipitation can be detected by measuring turbidity using nephelometry or by measuring the concentration of the dissolved compound after filtering the plate and analyzing the filtrate via UV-Vis spectroscopy or HPLC.^{[7][13]}



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Caption: High-Throughput Kinetic Solubility Assay Workflow.

Table 3: Comparison of Analytical Quantification Methods

Method	Principle	Advantages	Disadvantages
HPLC-UV	Chromatographic separation followed by UV absorbance detection.	High specificity, can separate compound from impurities or degradants, accurate quantification.	Lower throughput, requires method development.[9]
LC-MS	Chromatographic separation coupled with mass spectrometry.	Very high sensitivity and specificity, provides mass confirmation.	Higher cost and complexity.[9]
UV-Vis Spec.	Measures absorbance of light by the dissolved compound.	High speed, simple, suitable for high-throughput screening.	Low specificity, susceptible to interference from impurities.[9]

| Nephelometry | Measures light scattered by suspended particles (precipitate). | Direct measurement of precipitation, high-throughput.[7] | Provides a precipitation point, not a direct concentration of dissolved species. |

Key Factors Influencing Solubility

The solubility of **4-cyano-3,5-difluorophenylboronic acid** is not an intrinsic constant but is highly dependent on its environment.

The Critical Role of pH

For boronic acids, pH is arguably the most influential factor on aqueous solubility. The boron atom in a boronic acid is a Lewis acid, capable of accepting a hydroxide ion to transition from a trigonal planar state to a more soluble tetrahedral boronate anion.[15]

This equilibrium means that as the pH of the solution increases above the compound's pKa, the equilibrium shifts toward the anionic boronate form, leading to a significant increase in aqueous solubility.[16][17] While the exact pKa of **4-cyano-3,5-difluorophenylboronic acid** is not

widely published, the electron-withdrawing nature of the cyano and fluoro groups is expected to lower its pKa relative to unsubstituted phenylboronic acid (pKa ~8.8), making it more acidic.^[18] This implies that its solubility will begin to increase at a more neutral pH.

Caption: pH-Dependent Equilibrium of Boronic Acid.

Solvent Selection

The choice of solvent is paramount for synthetic applications. Based on general principles and data from similar compounds:

- Polar Aprotic Solvents (e.g., Acetone, THF, Dioxane): Expected to be good solvents due to the polar nature of the molecule. Ethers and ketones are generally effective solvents for reactions involving boronic acids.^[6]
- Polar Protic Solvents (e.g., Alcohols): These can also be effective, but the potential for esterification with the boronic acid should be considered, especially at elevated temperatures.
- Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low. This property is often exploited during purification, where hydrocarbons can be used to wash away non-polar organic impurities.^[6]

Temperature

For most solid solutes, solubility increases with temperature. This relationship is fundamental to purification by recrystallization. Determining the solubility of **4-cyano-3,5-difluorophenylboronic acid** at various temperatures in a given solvent system allows for the development of an optimized crystallization protocol to achieve high purity and yield. The dynamic method, which measures the temperature of complete dissolution, is an effective way to build a solubility vs. temperature curve.^{[12][19]}

Crystal Polymorphism

The solid-state form of a compound can significantly impact its thermodynamic solubility.^[9] Different crystalline arrangements (polymorphs) or the presence of an amorphous form will have different lattice energies, resulting in different solubilities. The least stable polymorph is

typically the most soluble. It is crucial to characterize the solid form being used in solubility experiments (e.g., via XRPD or DSC) to ensure data consistency and reproducibility.[20]

Conclusion and Future Outlook

While specific, quantitative public solubility data for **4-cyano-3,5-difluorophenylboronic acid** remains limited, a strong predictive framework can be established based on its physicochemical properties and the behavior of analogous arylboronic acids. Its solubility is expected to be poor in non-polar solvents but favorable in polar aprotic solvents like ketones and ethers. In aqueous media, its solubility is critically dependent on pH, increasing significantly as the pH rises above its pKa.

For drug development professionals and synthetic chemists, the takeaway is clear: empirical determination is essential. The detailed shake-flask and kinetic solubility protocols provided in this guide offer a robust starting point for generating the high-quality, application-specific data needed to optimize synthetic routes, guide formulation strategies, and accelerate the discovery of new therapeutics and materials. As this versatile building block sees wider application, a community-driven effort to publish such fundamental data will be invaluable.

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